

Application Notes and Protocols: Quantifying Padsevonil Efficacy in the 6Hz Seizure Model

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For Researchers, Scientists, and Drug Development Professionals

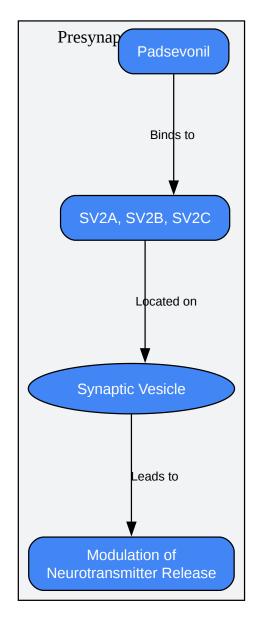
Introduction

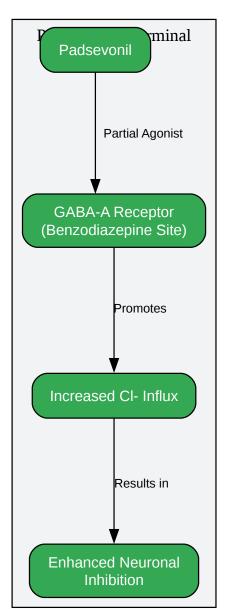
Padsevonil (formerly UCB0942) is a novel antiepileptic drug (AED) candidate with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites. It acts as a high-affinity ligand for all three synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C) and as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] This distinct pharmacology suggests a broad spectrum of anticonvulsant activity. The 6Hz seizure model is a widely utilized preclinical assay for evaluating the efficacy of AEDs against treatment-resistant focal seizures. This document provides detailed protocols for the 6Hz seizure model and presents available quantitative data on the efficacy of Padsevonil in this model.

Mechanism of Action Signaling Pathway

Padsevonil's dual mechanism of action involves both presynaptic and postsynaptic modulation of neurotransmission.







Padsevonil's Dual Mechanism of Action





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References

- 1. Protective-effects-of-padsevonil-in-acute-seizure-models [aesnet.org]
- 2. researchgate.net [researchgate.net]
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